molecular formula C18H15FN4O2 B3405813 1-(3-Fluoro-4-methylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea CAS No. 1428365-21-2

1-(3-Fluoro-4-methylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea

Cat. No.: B3405813
CAS No.: 1428365-21-2
M. Wt: 338.3
InChI Key: BERDHUGXJHBJNU-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage connecting two aromatic rings, one of which contains a fluorine and methyl substituent, while the other is attached to a pyridazinone moiety.

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Urea Linkage: This step involves the reaction of an isocyanate with an amine to form the urea bond.

    Substitution Reactions:

    Pyridazinone Synthesis: The pyridazinone moiety is synthesized through cyclization reactions involving hydrazine derivatives and diketones.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(3-Fluoro-4-methylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-4-methylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea exerts its effects is often related to its interaction with specific molecular targets. These may include:

    Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-Fluoro-4-methylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    1-(3-Fluorophenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea: Lacks the fluorine atom, potentially altering its chemical properties and interactions.

The presence of both the fluoro and methyl groups in this compound contributes to its distinct characteristics and potential advantages in various applications.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c1-11-6-7-12(10-14(11)19)20-18(25)21-15-5-3-2-4-13(15)16-8-9-17(24)23-22-16/h2-10H,1H3,(H,23,24)(H2,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERDHUGXJHBJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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